2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl
Overview
Description
2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is an organophosphorus compound widely used as a ligand in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl typically involves the reaction of 2,2’-dibromo-1,1’-biphenyl with dicyclohexylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene. The reaction conditions usually require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is extensively used in scientific research, particularly in:
Chemistry: As a ligand in homogeneous catalysis, facilitating reactions like hydrogenation, hydroformylation, and cross-coupling.
Biology: In the study of enzyme mimetics and metalloproteins.
Industry: Used in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mechanism of Action
The compound exerts its effects primarily through the formation of coordination complexes with transition metals. These complexes act as catalysts, lowering the activation energy of various chemical reactions. The phosphine ligands stabilize the metal center and facilitate the transfer of electrons, enhancing the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
- Bis(2-diphenylphosphinoethyl)phenylphosphine
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is unique due to its bulky cyclohexyl groups, which provide steric hindrance and enhance the stability of the metal complexes. This property makes it particularly effective in catalytic applications where selectivity and stability are crucial.
Properties
IUPAC Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSFMHHLTVJPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648049 | |
Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255897-36-0 | |
Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Biphenyldiylbis(dicyclohexylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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